3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc salts.
Preparation of the Chloromethylphenoxy Group: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the chloromethylphenoxy derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: The tetrazole ring’s ability to form stable complexes with metals makes this compound useful in the development of new materials with unique properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to natural substrates . This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-5-yl)phenyl derivatives: These compounds share the tetrazole ring but differ in the substituents on the phenyl ring.
4-Chloro-3-methylphenoxy derivatives: These compounds share the chloromethylphenoxy group but differ in the other functional groups attached to the molecule.
Uniqueness
The uniqueness of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE lies in its combination of the tetrazole ring and the chloromethylphenoxy group, which imparts unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)propanoate |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-8-15(6-7-16(11)18)24-12(2)17(23)25-14-5-3-4-13(9-14)22-10-19-20-21-22/h3-10,12H,1-2H3 |
InChI Key |
BCCPUESSOCVMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.